N-(3-fluoro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzo[b][1,6]naphthyridinone core fused with a tetrahydroquinoline moiety. The compound’s structure includes a 3-fluoro-4-methylphenyl group attached via an acetamide linker, which may enhance its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-13-6-7-14(10-17(13)22)23-20(26)12-25-9-8-19-16(11-25)21(27)15-4-2-3-5-18(15)24-19/h2-7,10H,8-9,11-12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSYICDOVRCXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C22H22FN3O2
- Molecular Weight : 379.435 g/mol
- CAS Number : 1251558-86-7
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activities. For instance, a related compound demonstrated an IC50 value of 900 nM against 17β-HSD Type 3 . This suggests that the compound may also possess selective inhibition against certain cancer cell lines.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. In a study focusing on small molecules that inhibit ADP-ribosyltransferase activity, related compounds were characterized with IC50 values ranging from 87 nM to 484 μM . Although specific data for this compound is limited, its structural similarities suggest it may share these inhibitory properties.
Study on Structure-Activity Relationships (SAR)
A detailed SAR analysis was performed on a series of compounds structurally related to this compound. The findings indicated that modifications to the naphthyridine core significantly influenced biological activity. Compounds with enhanced hydrophobic interactions exhibited improved binding affinity to their respective targets .
Antiviral Activity
While specific studies on antiviral effects are scarce for this compound directly, related research has shown that small molecules can effectively inhibit viral replication through similar mechanisms. For example, inhibitors targeting viral proteins have been developed based on structural motifs found in compounds like this compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN3O2 |
| Molecular Weight | 379.435 g/mol |
| CAS Number | 1251558-86-7 |
| Anticancer IC50 | ~900 nM (related compounds) |
| Enzyme Inhibition IC50 | 87 nM - 484 μM (related compounds) |
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be contextualized by comparing it to three classes of analogs: aromatic acetamides , heterocyclic amides , and pharmacologically active naphthyridines . Below is a detailed analysis supported by data from the evidence.
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Comparisons
Core Heterocyclic Systems The benzo[b][1,6]naphthyridinone core in the target compound distinguishes it from simpler aromatic acetamides (e.g., naphthalene derivatives in ) and phthalimides (e.g., ). This fused bicyclic system likely enhances π-π stacking interactions with biological targets compared to monocyclic systems. In contrast, phthalimide derivatives like 3-chloro-N-phenyl-phthalimide prioritize thermal stability for polymer synthesis rather than bioactivity .
Substituent Effects The 3-fluoro-4-methylphenyl group in the target compound introduces both electron-withdrawing (fluoro) and hydrophobic (methyl) effects, which may improve binding affinity and cell permeability relative to the 3-chloro-4-fluorophenyl group in . Chlorine’s larger atomic radius and polarizability could alter steric and electronic interactions in ligand-receptor binding. Rapamycin analogs () highlight how minor substituent changes (e.g., hydroxyl vs. methyl groups) drastically alter bioactivity, suggesting the target compound’s fluoro-methyl combination could confer unique pharmacological properties.
Synthetic Accessibility The synthesis of N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () involves coupling naphthalen-1-ylacetyl chloride with substituted anilines in dichloromethane. A similar route is plausible for the target compound, with modifications to the acyl chloride (e.g., benzo[b][1,6]naphthyridinone-derived) and amine (3-fluoro-4-methylaniline).
Hydrogen Bonding and Crystallography
- Hydrogen bonding patterns, critical for crystal packing (e.g., N–H···O bonds in ), are likely conserved in the target compound. Such interactions influence solubility and formulation stability, as seen in other amides .
Bioactivity Inferences
The fluoro and methyl groups may reduce metabolic degradation compared to chloro analogs, as seen in fluorinated pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
